Isosarpan

Description

Contextualization within Indole (B1671886) Alkaloid Research

Indole alkaloids represent a vast and structurally diverse group of natural products, predominantly found in plants. mdpi.combiointerfaceresearch.comopenmedicinalchemistryjournal.com Their intricate molecular architectures and widespread presence in medicinal plants have made them a significant area of phytochemical and pharmacological investigation. mdpi.comopenmedicinalchemistryjournal.com Research into indole alkaloids spans various aspects, including their biosynthesis, chemical synthesis, structural elucidation, and biological activities. wikipedia.orgebi.ac.ukopenmedicinalchemistryjournal.com The yohimbane framework present in Isosarpan is a common scaffold within this class, shared by compounds like yohimbine (B192690) and rauwolscine, which are also known for their biological effects. wikipedia.orgebi.ac.ukwikipedia.org The study of this compound contributes to the broader understanding of the structural diversity and functional potential inherent in indole alkaloids.

Significance of this compound in Chemical Biology and Medicinal Chemistry

The significance of this compound in chemical biology and medicinal chemistry stems from its complex natural product structure and its observed interactions with biological systems. In chemical biology, this compound serves as a molecular probe to investigate biological pathways and targets, particularly those modulated by indole alkaloids. smolecule.comontosight.aiwikipedia.orgnih.govrsc.orgsne-chembio.chrsc.org Its yohimbane core and associated functional groups contribute to its specific binding characteristics and biological effects.

From a medicinal chemistry perspective, this compound's natural origin and reported biological activities position it as a compound of interest for potential therapeutic applications. smolecule.comscripps.edunih.govnih.govwehi.edu.au Research findings indicate several notable biological activities associated with this compound or its related compounds/mixtures:

Adrenergic Receptor Modulation: this compound and related yohimbane derivatives are known to act as antagonists of alpha-adrenergic receptors. wikipedia.orgebi.ac.ukwikipedia.orgontosight.ai Specifically, this compound has been linked to alpha-2 adrenergic receptor antagonism, while Ajmalicine (B1678821) (Raubasine) is described as an alpha-1 adrenergic receptor antagonist with preferential action over alpha-2 receptors. wikipedia.orgebi.ac.ukwikipedia.orgontosight.ai

Neurobiological Effects: Studies suggest potential neuroprotective properties and interactions with nicotinic acetylcholine (B1216132) receptors. smolecule.com Research on the mixture containing Raubasine (B4998273) (Ajmalicine) and Pipratecol has explored its effects on the sympathetic control of cerebral circulation. ncats.io

Other Activities: Potential antihypertensive effects and antimicrobial activity have also been reported for this compound or compounds related to it. smolecule.comwikipedia.orgebi.ac.ukwikipedia.org Additionally, Ajmalicine is noted as a strong inhibitor of the CYP2D6 enzyme. wikipedia.orgebi.ac.uk

These diverse biological interactions highlight this compound's relevance as a scaffold for exploring structure-activity relationships and as a potential starting point in the search for new therapeutic agents.

Overview of Current Academic Research Trajectories on this compound

Current academic research on this compound follows several trajectories. A primary focus involves the continued investigation of its biological activities and the underlying mechanisms of action. This includes detailed studies of its interactions with specific receptor subtypes and enzymes. For example, the reported binding affinity of Ajmalicine (Raubasine) at the alpha-1 adrenergic receptor is 3.30 nM. wikipedia.orgebi.ac.uk

Another significant area of research is the exploration of synthetic routes to access this compound and its analogs. Both natural extraction from plant sources and total synthesis methods are subjects of investigation to obtain sufficient quantities for research and to enable the creation of structural variants. smolecule.com

Furthermore, research continues into the biosynthesis of this compound and related indole alkaloids in plants, aiming to understand the enzymatic pathways involved. wikipedia.orgebi.ac.uk Studies on the properties and effects of the mixture containing this compound (Raubasine) and Pipratecol also represent an active research area, examining effects on physiological processes such as cerebral circulation and platelet aggregation. ncats.io

While specific detailed data tables were not extensively available in the search results, the reported binding affinity for Ajmalicine provides an example of quantitative data generated in this field:

| Compound Name (Related to this compound) | Target | Binding Affinity (nM) |

| Ajmalicine (Raubasine) | α₁-adrenergic receptor | 3.30 |

This ongoing research aims to further elucidate the full spectrum of this compound's biological properties and its potential utility in various scientific and medical applications.

Properties

CAS No. |

57063-25-9 |

|---|---|

Molecular Formula |

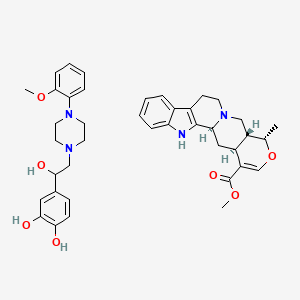

C40H48N4O7 |

Molecular Weight |

696.8 g/mol |

IUPAC Name |

4-[1-hydroxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzene-1,2-diol;methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate |

InChI |

InChI=1S/C21H24N2O3.C19H24N2O4/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;1-25-19-5-3-2-4-15(19)21-10-8-20(9-11-21)13-18(24)14-6-7-16(22)17(23)12-14/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3;2-7,12,18,22-24H,8-11,13H2,1H3/t12-,15-,16+,19-;/m0./s1 |

InChI Key |

OHSUDEDKSXNHMV-QAWKRFFXSA-N |

SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O |

Isomeric SMILES |

C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O |

Canonical SMILES |

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.COC1=CC=CC=C1N2CCN(CC2)CC(C3=CC(=C(C=C3)O)O)O |

Synonyms |

hydrosarpan 711 Isosarpan |

Origin of Product |

United States |

Synthetic and Biosynthetic Pathways of Isosarpan

Elucidation of Natural Biosynthesis Pathways

The natural biosynthesis of Ajmalicine (B1678821) is part of the broader terpenoid indole (B1671886) alkaloid (TIA) pathway active in plants such as Rauvolfia serpentina and Catharanthus roseus wikipedia.orgebi.ac.ukwikiwand.comsmolecule.com. This pathway involves the convergence of the indole pathway, providing the tryptamine (B22526) moiety, and the monoterpene pathway (specifically the MEP pathway), providing the secologanin (B1681713) moiety wikiwand.com.

The biosynthesis of Ajmalicine begins with the convergence of two distinct precursor molecules: tryptamine and secologanin wikiwand.com. Tryptamine is derived from the amino acid tryptophan through the action of tryptophan decarboxylase (TDC) wikiwand.com. Secologanin is a monoterpene produced via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, starting from pyruvate (B1213749) and D-glyceraldehyde-3-phosphate wikiwand.com.

The key enzymatic step in the formation of the core indole alkaloid structure is catalyzed by strictosidine (B192452) synthase (STR), which condenses tryptamine and secologanin to form strictosidine wikiwand.com. Strictosidine serves as a pivotal intermediate, being the common precursor for a wide array of terpenoid indole alkaloids, including Ajmalicine wikiwand.com. Subsequently, strictosidine is transformed into Ajmalicine through a series of enzymatic reactions. One crucial enzyme involved in the later stages of Ajmalicine biosynthesis is strictosidine glucosidase (SGD), which catalyzes the hydrolysis of strictosidine wikiwand.com. Downstream enzymatic steps, involving various modifying enzymes such as methyltransferases, oxidases, and reductases, lead to the formation of the specific structure of Ajmalicine researchgate.netmdpi.comsmolecule.com.

Research findings highlight the involvement of specific enzymes in these transformations. For instance, tryptophan decarboxylase (TDC) is essential for producing tryptamine, a key indole precursor wikiwand.com. The MEP pathway enzymes, including DXS, DXR, MCT, MECS, HDS, and HDR, are involved in generating the terpenoid precursor secologanin wikiwand.com.

A simplified overview of key precursors and enzymatic steps is presented in the table below:

| Precursor/Intermediate | Enzyme Involved | Transformation |

| Tryptophan | Tryptophan Decarboxylase (TDC) | Tryptophan to Tryptamine |

| Pyruvate, D-glyceraldehyde-3-phosphate | MEP pathway enzymes (DXS, DXR, etc.) | Formation of Isopentenyl diphosphate (B83284) and Dimethylallyl diphosphate, leading to Secologanin |

| Tryptamine, Secologanin | Strictosidine Synthase (STR) | Formation of Strictosidine |

| Strictosidine | Strictosidine Glucosidase (SGD) | Hydrolysis of Strictosidine |

| Downstream Intermediates | Modifying enzymes (MT, Oxidases, Reductases) | Formation of Ajmalicine |

The biosynthesis of Ajmalicine (Isosarpan) is subject to complex genetic and molecular regulation within the plant. Studies, particularly in Catharanthus roseus, have shed light on the genes and regulatory elements that control the flux through the TIA pathway and, consequently, the production of alkaloids like Ajmalicine.

Genes encoding the enzymes involved in both the MEP pathway (terpenoid moiety) and the indole pathway (tryptamine moiety) are crucial for providing the necessary precursors wikiwand.com. Overexpression of genes in the MEP pathway, such as DXR and MECS, has been shown to enhance the biosynthesis of Ajmalicine in transgenic hairy root cultures of C. roseus ebi.ac.uk. Similarly, tryptophan decarboxylase (TDC) plays a vital role, and its gene expression is directly linked to tryptamine production wikiwand.com.

Research indicates that environmental factors and interactions, such as those with endophytic microorganisms, can modulate the expression of genes in the TIA pathway, leading to altered levels of alkaloids like Ajmalicine researchgate.net. This suggests a complex interplay between the plant's genetic machinery and external stimuli in regulating biosynthesis.

Chemical Synthesis Methodologies

Beyond natural extraction from plant sources, chemical synthesis routes have been explored for the production of Ajmalicine (this compound). These methodologies encompass both total synthesis, building the molecule from simpler precursors, and semisynthesis, modifying naturally occurring related compounds.

The total synthesis of complex alkaloids like Ajmalicine presents significant challenges due to their intricate polycyclic structures and multiple stereocenters. While specific detailed total synthesis routes for Ajmalicine itself were not extensively detailed in the search results, the concept of total synthesis involves constructing the molecule from readily available starting materials through a series of controlled chemical reactions smolecule.com. These routes typically involve key steps such as cyclization reactions to form the characteristic ring systems and functional group interconversions to introduce the necessary substituents smolecule.com.

Given the structural complexity, total synthesis often requires multi-step sequences, careful control of reaction conditions, and strategies to establish the correct stereochemistry at each chiral center. Research on the total synthesis of structurally related compounds, such as other yohimban (B1201205) derivatives or complex natural products, provides insights into the types of chemical transformations and strategies that would be employed in an Ajmalicine total synthesis rsc.orgnih.govfigshare.com. These can include reactions like oxidative lactonization or aminal-forming cyclizations, depending on the specific synthetic strategy rsc.orgfigshare.com.

Semisynthesis involves using a naturally occurring compound, often a precursor or a structurally related alkaloid, as a starting material and performing chemical modifications to synthesize the target compound or its derivatives nih.gov. This approach can be advantageous when the natural precursor is more readily available or has a simpler structure than the final product.

For alkaloids, semisynthesis is a common strategy to create derivatives and analogues with potentially altered biological activities or improved properties nih.gov. While specific examples of the semisynthesis of Ajmalicine (this compound) from a different natural product were not prominently featured in the search results, the principle involves targeted chemical reactions to modify functional groups, alter the oxidation state, or change the stereochemistry of a starting alkaloid to yield Ajmalicine or its analogues researchgate.netmdpi.comsmolecule.com. Typical chemical modification reactions catalyzed by enzymes in biosynthesis, such as methylation, oxidation, reduction, and acylation, can also be mimicked in chemical semisynthesis to create diverse alkaloid structures researchgate.netmdpi.com.

Biotechnological Production and Enhancement Strategies

Biotechnological approaches offer alternative and potentially more sustainable methods for producing Ajmalicine (this compound). These strategies leverage biological systems, such as plant cell cultures or engineered microorganisms, to synthesize the alkaloid.

Plant cell cultures, particularly hairy root cultures of Catharanthus roseus, have been explored for their ability to produce Ajmalicine ebi.ac.uksmolecule.com. These cultures can be grown in controlled environments, allowing for potentially higher yields compared to traditional extraction from whole plants, which can be subject to seasonal and geographical variations smolecule.com. Research has focused on optimizing culture conditions and genetically modifying these cell lines to enhance alkaloid production ebi.ac.uk.

Metabolic engineering and synthetic biology techniques are being applied to engineer microorganisms, such as bacteria and yeast, to produce complex natural products like isoprenoids and alkaloids nih.govnih.gov. By introducing the genes encoding the necessary plant biosynthetic enzymes into a microbial host, it is possible to create a "cell factory" capable of synthesizing Ajmalicine from simpler, inexpensive carbon sources nih.gov. While the complete biosynthesis of complex TIAs in microbial systems can be challenging due to the involvement of numerous enzymes and transport mechanisms, this area of research holds promise for scalable and efficient production nih.gov.

Furthermore, interactions with other organisms, such as endophytic fungi and bacteria, have been shown to influence alkaloid production in plants researchgate.net. Research suggests that co-culturing plant cells with specific endophytes or utilizing microbial enzymes can enhance the yield of alkaloids like Ajmalicine by modulating the plant's biosynthetic pathways researchgate.net. This highlights the potential of microbial co-cultivation or the use of microbial-derived enzymes as strategies to improve biotechnological production.

Data from studies on Catharanthus roseus hairy root cultures demonstrate that genetic modifications can lead to increased Ajmalicine accumulation. For instance, overexpression of certain MEP pathway genes resulted in enhanced yields ebi.ac.uk.

A summary of biotechnological approaches:

| Method | Description | Potential Advantages |

| Plant Cell/Organ Cultures | Culturing plant cells or roots (e.g., hairy roots) in vitro. | Controlled environment, potentially higher yields than whole plant extraction. |

| Engineered Microorganisms | Introducing plant biosynthetic genes into microbial hosts (bacteria, yeast). | Scalable production, use of inexpensive substrates. |

| Co-cultivation with Endophytes | Growing plant cells or plants in conjunction with specific microorganisms. | Modulation and potential enhancement of biosynthetic pathways. |

Plant Cell Culture and Hairy Root Culture Systems for this compound Production

Plant cell culture and hairy root culture systems have emerged as promising biotechnological alternatives for the sustainable production of valuable plant-derived secondary metabolites like this compound researchgate.netnih.govnih.gov. These in vitro systems offer advantages over traditional agriculture, including controlled production environments, independence from geographical and seasonal variations, and potentially higher yields of specific compounds researchgate.netnih.gov.

Plant cell cultures involve growing undifferentiated plant cells in a liquid medium researchgate.net. While potentially useful, undifferentiated cell cultures may sometimes exhibit lower production levels of secondary metabolites compared to the parent plant or organized cultures researchgate.net.

Hairy root cultures, induced by infection with Agrobacterium rhizogenes, result in genetically transformed roots characterized by rapid growth, genetic stability, and the ability to synthesize secondary metabolites at levels comparable to or even exceeding those in the roots of the intact plant nih.govnih.gov. Hairy roots grow without the need for exogenous hormones and can be cultivated in bioreactors, making them suitable for larger-scale production nih.govsamabriva.com. Research has explored the kinetics of growth and alkaloid accumulation, including Ajmalicine, in hairy root cultures of Catharanthus roseus ebi.ac.uk. Studies have demonstrated that specific hairy root lines can be selected for their high yield of alkaloids like Ajmalicine ebi.ac.uk.

Optimizing culture parameters, such as the type of culture medium and carbon source, is crucial for enhancing both biomass production and the accumulation of secondary metabolites in plant cell and hairy root cultures plos.org. For instance, studies on Isatis tinctoria hairy root cultures showed that specific media and sucrose (B13894) concentrations were favorable for biomass and flavonoid accumulation plos.org.

Elicitation and Metabolic Engineering for Enhanced this compound Yield

To further improve the yield of this compound in plant cell and hairy root cultures, strategies such as elicitation and metabolic engineering are employed ebi.ac.uknih.govebi.ac.ukresearchgate.netfrontiersin.orgwikipedia.org.

Elicitation involves exposing plant cell or hairy root cultures to specific stress factors or signaling molecules (elicitors) that trigger or enhance the production of secondary metabolites as a defense response nih.govresearchgate.net. Various types of elicitors, including biotic (e.g., fungal or bacterial extracts) and abiotic (e.g., methyl jasmonate, heavy metals, signaling molecules), have been investigated for their effects on alkaloid production in Catharanthus roseus cultures ebi.ac.ukresearchgate.netresearchgate.netthegoodscentscompany.com. Studies have shown that elicitation with substances like methyl jasmonate can enhance Ajmalicine production, although the effectiveness can depend on factors such as timing and dosage ebi.ac.ukthegoodscentscompany.com. Research also indicates that endophytes can enhance the production of root alkaloids like Ajmalicine by modulating the expression of genes in the terpenoid indole alkaloid pathway researchgate.net.

Metabolic engineering focuses on modifying or optimizing the genetic and regulatory processes within cells to increase the production of a desired compound wikipedia.org. For this compound production, metabolic engineering strategies can involve targeting key enzymes or regulatory genes in the terpenoid indole alkaloid biosynthetic pathway ebi.ac.uknih.govnih.gov. Approaches include the overexpression of genes encoding rate-limiting enzymes, blocking competing pathways, or expressing heterologous genes wikipedia.org. For example, engineering the MEP pathway has been shown to enhance Ajmalicine biosynthesis ebi.ac.uk. Introducing or upregulating genes involved in the early steps of the pathway, such as tryptophan decarboxylase (TDC) and strictosidine synthase (STR), or enzymes in the MEP pathway like DXR and MECS, can potentially channel more metabolic flux towards Ajmalicine synthesis ebi.ac.ukebi.ac.ukresearchgate.net. Transgenic plant cell cultures with reengineered enzymes have demonstrated the potential to produce modified or enhanced alkaloid profiles ebi.ac.uk.

Microbial Fermentation and Synthetic Biology Approaches for this compound Production

Microbial fermentation and synthetic biology approaches offer alternative platforms for producing complex natural products like alkaloids, potentially overcoming some limitations associated with plant-based systems nih.govrsc.orgnih.govup.ptsavemyexams.comsusupport.comisogenica.commit.edunih.govresearchgate.netnih.govmdpi.com. Microbial fermentation involves using microorganisms, such as bacteria or yeast, to convert substrates into desired products through metabolic processes susupport.comresearchgate.netnih.govmdpi.comnih.gov. This approach can benefit from the rapid growth rate and ease of genetic manipulation of microorganisms nih.gov.

Synthetic biology takes this further by designing and constructing new biological parts, devices, and systems, or redesigning existing ones, to perform novel functions, such as the production of specific molecules savemyexams.comisogenica.commit.edu. This often involves assembling DNA sequences from different organisms to engineer entire metabolic pathways in a host microorganism savemyexams.commit.edu.

While the direct microbial fermentation of this compound (Ajmalicine) might be challenging due to the complexity of its biosynthetic pathway, research is ongoing in engineering microorganisms to produce plant-derived compounds, including alkaloids and their precursors nih.govnih.govup.ptnih.gov. Microorganisms can be engineered to carry heterologous biosynthetic pathways or to optimize existing metabolic fluxes towards the production of target molecules wikipedia.orgnih.govup.pt. For example, yeast and bacteria have been engineered to produce isoprenoids and precursors for other natural products rsc.orgnih.govsavemyexams.com.

The potential for using microbial systems for this compound production lies in reconstituting parts or the entire terpenoid indole alkaloid pathway in a suitable microbial host nih.gov. This would involve identifying and introducing the genes encoding the necessary plant enzymes (e.g., TDC, STR, SGD, and enzymes from the MEP pathway) into a microbial chassis wikipedia.orgresearchgate.net. Synthetic biology tools can be used to optimize gene expression, enzyme activity, and metabolic flux within the engineered microbe to maximize this compound yield nih.govup.pt. While still an area of active research, microbial fermentation and synthetic biology hold promise for providing a scalable and controllable platform for this compound production in the future.

Molecular and Cellular Pharmacology of Isosarpan

Receptor Interaction and Binding Affinity Studies

Studies have investigated the interaction of Isosarpan (Ajmalicine) with different receptor systems, highlighting its affinity and modulation capabilities.

Alpha-Adrenergic Receptor Antagonism Mechanisms of this compound

This compound (Ajmalicine) acts as an antagonist of alpha-adrenergic receptors. researchgate.netwikipedia.orgctdbase.org Specifically, it functions as an α1-adrenergic receptor antagonist, exhibiting preferential actions over α2-adrenergic receptors. nih.govresearchgate.netwikipedia.org This antagonistic activity at α1-adrenergic receptors is considered to underlie its hypotensive effects. nih.govresearchgate.netwikipedia.org

Binding affinity studies have quantified the interaction strength of Ajmalicine (B1678821) with the α1-adrenergic receptor. Its binding affinity at this receptor has been reported as 3.30 nM. nih.govwikipedia.org

Table 1: Alpha-Adrenergic Receptor Binding Affinity

| Receptor Target | Binding Affinity (nM) |

| α1-adrenergic receptor | 3.30 |

Nicotinic Acetylcholine (B1216132) Receptor Modulation by this compound

This compound (Ajmalicine) has been shown to interact with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels widely distributed in the central and peripheral nervous systems, involved in neurotransmission. Research indicates that nAChRs, particularly the α7 subtype, play roles in regulating cell survival, inflammation, and memory, and are implicated in neurodegenerative conditions such as Alzheimer's disease. Modulation of glutamate (B1630785) release in cortico-limbic circuits through the activation of presynaptic nAChRs is a recognized mechanism in the central nervous system. The interaction of this compound with these receptors suggests potential influence on neurotransmission and related physiological processes.

Characterization of Other Receptor Interactions

While the primary focus of available research on this compound (Ajmalicine) receptor interactions centers on alpha-adrenergic and nicotinic acetylcholine receptors, these studies highlight the compound's capacity to engage with multiple biological targets. Further comprehensive characterization may reveal interactions with additional receptor systems, contributing to a broader understanding of its molecular pharmacology.

Enzyme Inhibition and Modulation by this compound

Beyond receptor interactions, investigations into this compound (Ajmalicine) have also explored its effects on enzyme activity.

Cytochrome P450 Enzyme System Interactions (e.g., CYP2D6)

The cytochrome P450 (CYP) system comprises a family of enzymes crucial for the metabolism of many drugs and endogenous compounds, primarily located in the liver. CYP2D6 is a significant isoform within this system, responsible for metabolizing approximately 25% of clinically used drugs.

This compound (Ajmalicine) has been identified as a potent inhibitor of the liver enzyme CYP2D6. nih.govwikipedia.org Studies have demonstrated very potent inhibitory activity against CYP2D6, with a reported IC50 value of 0.0023 µM. This indicates that a low concentration of Ajmalicine is sufficient to inhibit the activity of this enzyme. Unlike some other related compounds, Ajmalicine did not exhibit time-dependent or reversible inhibition of CYP2D6, suggesting it is not a mechanism-based inhibitor of this enzyme. Additionally, testing has shown weak or no inhibitory activity of Ajmalicine against the CYP3A4 enzyme, another important isoform in drug metabolism.

Table 2: Cytochrome P450 Enzyme Inhibition

| Enzyme Target | Inhibition Type | IC50 (µM) |

| CYP2D6 | Potent Inhibitor | 0.0023 |

| CYP3A4 | Weak or No Inhibition | N/A |

Other Enzymatic Target Identification and Characterization

Investigations into the enzymatic targets of this compound have identified its capacity to inhibit certain enzymes. Notably, this compound has been shown to be a strong inhibitor of the liver enzyme CYP2D6. CYP2D6 is a cytochrome P450 enzyme involved in the metabolism of a wide range of drugs. The binding affinity of ajmalicine (this compound) at this receptor is reported to be 3.30 nM. Beyond CYP2D6, this compound may also inhibit other enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy. uni-goettingen.de Detailed characterization of these "other" enzymatic targets is an ongoing area of research.

Intracellular Signaling Pathway Investigations

The biological effects of this compound are mediated through its interactions with specific receptors and subsequent modulation of intracellular signaling pathways.

Elucidation of Downstream Signaling Cascades Mediated by this compound

This compound has been shown to interact with nicotinic acetylcholine receptors, suggesting an influence on neurotransmission and potential implications for neurological conditions. uni-goettingen.de Modulation of these receptors can trigger various downstream signaling cascades depending on the specific receptor subtype and cellular context.

Furthermore, this compound acts as an alpha-1 adrenergic receptor antagonist and may exhibit preferential activity over alpha-2 adrenergic receptors. Antagonism of alpha-adrenergic receptors impacts signaling pathways regulated by norepinephrine (B1679862) and epinephrine. These pathways typically involve G protein-coupled receptors that can modulate adenylyl cyclase activity, phospholipase C activity, and downstream kinases like the Mitogen-Activated Protein Kinase (MAPK) cascade, ultimately affecting cellular responses such as vasoconstriction or relaxation, and neurotransmitter release.

Crosstalk with Key Cellular Regulatory Networks

Network pharmacology studies investigating ajmalicine (this compound) suggest its ability to regulate signaling pathways through interactions with multiple channels, genes, and proteins. This indicates that this compound's pharmacological effects may not be limited to single, isolated pathways but could involve complex crosstalk with key cellular regulatory networks. While specific details on these crosstalk mechanisms are still being elucidated, this multi-target interaction profile highlights the potential for pleiotropic effects on cellular function.

Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a molecule's chemical structure influence its biological activity. For this compound, SAR studies focus on the yohimbane core structure and how alterations to this scaffold or its substituents affect its interactions with biological targets and its resulting pharmacological effects. uni.lu

Design and Synthesis of this compound Analogues

The design of this compound analogues typically involves modifying the core yohimbane skeleton to explore the impact of different functional groups, stereochemistry, and structural arrangements on biological activity. The synthesis of this compound and related indole (B1671886) alkaloids can be achieved through various methods, including natural extraction from plants like Rauvolfia serpentina and Catharanthus roseus, total synthesis via multi-step chemical reactions, and biotechnological approaches such as microbial fermentation or plant cell cultures. uni-goettingen.denih.gov Analogues are synthesized using similar chemical methodologies, allowing for systematic variation of the structure.

Correlating Structural Modifications with Biological Activities

The core principle of SAR is to correlate specific structural features with observed biological activities, such as receptor binding affinity, enzyme inhibition potency, or cellular responses. By synthesizing and testing a series of this compound analogues with defined structural differences, researchers can identify which parts of the molecule are crucial for a particular activity and which modifications enhance or diminish that activity.

Studies indicate that the specific structural features of this compound confer distinct pharmacological properties compared to its analogues. uni-goettingen.de For instance, molecular modeling and docking studies have been employed to investigate the interaction of ajmalicine-like inhibitors with the enzyme CYP2D6, providing insights into the structural determinants of this inhibitory activity. These studies help to build a comprehensive understanding of how structural variations within the this compound scaffold influence its molecular interactions and, consequently, its pharmacological profile.

Table 1: Summary of Key Biological Interactions of this compound

| Target Type | Specific Target | Observed Interaction / Effect | Relevant Section |

| Enzyme | CYP2D6 | Inhibition (Binding Affinity: 3.30 nM) | 3.2.3 |

| Enzyme | Other metabolic enzymes | Potential Inhibition | 3.2.3 |

| Receptor | Nicotinic Acetylcholine Receptors | Interaction, influencing neurotransmission | 3.3.1 |

| Receptor | Alpha-1 Adrenergic Receptor | Antagonism | 3.3.1 |

| Receptor | Alpha-2 Adrenergic Receptor | Potential preferential activity / Antagonism (in some contexts) | 3.3.1 |

| Cellular Networks | Various | Crosstalk and interaction with multiple genes and proteins | 3.3.2 |

Stereochemical Influences on this compound's Pharmacological Profile

This compound, also known by the common name ajmalicine, is a complex indole alkaloid featuring a polycyclic yohimbane skeleton. ontosight.aiwikipedia.org This intricate structure contains multiple chiral centers, conferring upon this compound the capacity to exist as various stereoisomers. smolecule.com The three-dimensional arrangement of atoms in a molecule, its stereochemistry, plays a critical role in its interaction with biological targets such as receptors and enzymes, which are themselves chiral entities. researchgate.netnih.govmdpi.com Consequently, different stereoisomers of a compound can exhibit distinct pharmacokinetic and pharmacodynamic profiles, leading to variations in potency, efficacy, and selectivity. researchgate.netnih.govresearchgate.netnih.gov

The pharmacological activity of this compound is primarily associated with its effects on the adrenergic system, particularly as an antagonist at alpha-adrenergic receptors. ontosight.aiwikipedia.orgebi.ac.uk Research into related yohimban (B1201205) alkaloids, which share the core skeletal structure and can be considered stereoisomers or closely related derivatives of this compound (ajmalicine), highlights the significant impact of stereochemistry on receptor binding and functional activity. ebi.ac.uk

Studies investigating the effects of raubasine (B4998273) (ajmalicine) stereoisomers on alpha-adrenoceptors have provided valuable insights into these stereochemical influences. ebi.ac.uk For instance, comparative analyses of ajmalicine, tetrahydroalstonine (B1682762), and akuammigine (B127127) – all possessing the yohimbane framework with variations in stereochemistry – have demonstrated differential affinities and antagonist potencies at alpha-adrenergic receptor subtypes. ebi.ac.uk

Specifically, evaluation of their effects on postsynaptic alpha-adrenoceptors in rat vas deferens revealed distinct pA2 values, a measure of antagonist potency. ebi.ac.uk Ajmalicine exhibited a pA2 of 6.57, while tetrahydroalstonine and akuammigine showed pA2 values of 4.56 and 4.68, respectively, in competitively antagonizing the effect of noradrenaline. ebi.ac.uk These data indicate that stereochemical differences among these related alkaloids significantly influence their potency as alpha-adrenergic receptor antagonists.

| Compound | Relationship to Ajmalicine (this compound) | Postsynaptic α-Adrenoceptor pA2 |

| Ajmalicine | This compound | 6.57 |

| Tetrahydroalstonine | Stereoisomer/Related Derivative | 4.56 |

| Akuammigine | Stereoisomer/Related Derivative | 4.68 |

Data derived from studies on rat vas deferens postsynaptic alpha-adrenoceptors. ebi.ac.uk

Preclinical Biological Activity Research of Isosarpan

Neurobiological Research Models

Research into the neurobiological effects of Isosarpan suggests potential benefits for neurological health. wikipedia.org

In Vitro Studies on Neuroprotection and Neuronal Function

In vitro research indicates that this compound may offer protection to neuronal cells against oxidative stress. wikipedia.orgsmolecule.com Additionally, studies suggest that this compound interacts with nicotinic acetylcholine (B1216132) receptors, which could influence neurotransmission. wikipedia.orgsmolecule.com While these findings highlight potential neuroprotective and neuromodulatory activities, detailed in vitro experimental data, such as specific cell lines used or quantitative outcomes, were not extensively available in the consulted literature.

In Vivo Models for Central Nervous System Modulation

This compound's capacity to modulate the central nervous system (CNS) has been investigated, particularly in relation to its effects on blood pressure regulation. wikipedia.orgsmolecule.com this compound, as ajmalicine (B1678821), functions as an antagonist of α1-adrenergic receptors. wikipedia.orgwikidata.orgflybase.org This mechanism is relevant to CNS modulation and the regulation of sympathetic outflow, which influences various physiological processes, including the control of cerebral circulation. The sympathetic nervous system is known to play a role in modulating cerebral blood flow and vascular tone, particularly in response to fluctuations in arterial pressure. wikipedia.orgwikipedia.orgwikidata.orghznu.edu.cn Although this compound's alpha-1 adrenergic receptor antagonism suggests a potential influence on sympathetic control pathways, detailed in vivo studies specifically demonstrating this compound's direct modulation of sympathetic control of cerebral circulation were not prominently featured in the available search results.

Cardiovascular System Research Models

This compound has demonstrated notable effects on the cardiovascular system, primarily related to its antihypertensive properties. wikipedia.orgsmolecule.com

In Vitro and Ex Vivo Studies on Vascular Tone Regulation

In Vivo Models for Antihypertensive Research

This compound is recognized for its antihypertensive effects and has been utilized as a medication for high blood pressure under various trade names. wikipedia.orgwikidata.orgflybase.org Its blood pressure-lowering effects are thought to involve modulation of the central nervous system and antagonism of α1-adrenergic receptors. wikipedia.orgwikidata.orgflybase.orgsmolecule.com Despite its known use as an antihypertensive agent, detailed preclinical in vivo studies specifically examining this compound's effects in animal models of hypertension, including experimental protocols or quantitative data on blood pressure reduction, were not extensively provided in the consulted sources.

Antimicrobial Activity Research

Beyond its effects on the nervous and cardiovascular systems, some research suggests that this compound possesses antimicrobial properties. wikipedia.orgsmolecule.com This reported activity indicates a potential for this compound to be explored in the development of new agents against bacterial or other microbial pathogens. wikipedia.orgsmolecule.com However, the available information did not include detailed preclinical research findings specifying the types of microbes tested, the potency of its effects (e.g., minimum inhibitory concentrations), or the experimental models used to evaluate its antimicrobial activity.

Summary of Reported Preclinical Biological Activities of this compound

| Biological Activity | Reported Effect | Proposed Mechanism(s) | Preclinical Study Details in Available Sources |

| Neuroprotection | Protection of neuronal cells from oxidative stress. wikipedia.orgsmolecule.com | - | General statement; specific study details limited. |

| Neuronal Function | Interaction with nicotinic acetylcholine receptors. wikipedia.orgsmolecule.com | Influence on neurotransmission. wikipedia.orgsmolecule.com | General statement; specific study details limited. |

| CNS Modulation | Involved in blood pressure lowering. wikipedia.orgsmolecule.com | Central nervous system modulation; α1-adrenergic antagonism. wikipedia.orgwikidata.orgflybase.orgsmolecule.com | Link to mechanism; specific in vivo study details limited. |

| Vascular Tone Regulation | Potential to influence vascular tone. | α1-adrenergic antagonism leading to vasodilation. wikipedia.orgwikidata.orgflybase.orgwikipedia.orgfishersci.ca | Link to mechanism; specific in vitro/ex vivo study details limited. |

| Antihypertensive | Lowers blood pressure. wikipedia.orgwikidata.orgflybase.orgsmolecule.com | CNS modulation; α1-adrenergic antagonism. wikipedia.orgwikidata.orgflybase.orgsmolecule.com | Known effect and use; specific in vivo study details limited. |

| Antimicrobial | Possesses antimicrobial properties. wikipedia.orgsmolecule.com | - | General statement; specific study details limited. |

Broad-Spectrum Antimicrobial Efficacy Assessments

Research suggests that this compound possesses antimicrobial properties. researchgate.net While the provided sources indicate this potential, detailed broad-spectrum antimicrobial efficacy assessments, including specific minimum inhibitory concentration (MIC) data against a wide range of microbial pathogens, were not extensively available within the scope of this review. Further comprehensive studies are needed to fully characterize the spectrum and potency of this compound's antimicrobial effects.

Mechanisms of Antimicrobial Action of this compound

The precise mechanisms by which this compound exerts its suggested antimicrobial activity are not explicitly detailed in the provided literature. However, plant-derived antimicrobial compounds, including alkaloids, can act through various mechanisms. These may include disrupting the integrity of microbial cell membranes, inhibiting essential enzymes involved in cell wall synthesis, nucleic acid metabolism, or protein synthesis, or interfering with quorum sensing systems. mdpi.comresearchgate.netresearchgate.net Given that this compound is an alkaloid, it is plausible that its antimicrobial effects, if confirmed through further study, could involve one or a combination of these general mechanisms observed for other plant-derived antimicrobials. researchgate.net

Other Investigational Biological Activities

Beyond its suggested antimicrobial potential, this compound (Ajmalicine) has been the subject of investigation for several other biological activities, primarily related to its effects on the cardiovascular and nervous systems.

One of the well-documented activities of this compound is its antihypertensive effect, which contributes to its historical use in the treatment of high blood pressure. wikipedia.orgwikipedia.orgijirt.org This effect is understood to be mediated, at least in part, by its action as an alpha-1 adrenergic receptor antagonist. wikipedia.orgwikipedia.orgebi.ac.ukijirt.org By blocking these receptors, this compound can influence vasoconstriction and ultimately contribute to lowering blood pressure.

This compound has also been identified as a potent inhibitor of the liver enzyme CYP2D6. wikipedia.orgebi.ac.ukijirt.org This enzyme is crucial for the metabolism of a wide variety of drugs. The binding affinity of this compound at the CYP2D6 receptor has been reported as 3.30 nM. wikipedia.orgebi.ac.ukijirt.org This inhibitory activity suggests a potential for pharmacokinetic interactions when this compound is present alongside medications metabolized by CYP2D6.

Computational and in Silico Research on Isosarpan

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to model the interaction between a small molecule (ligand) and a biological target, such as a protein or DNA. These methods provide insights into the potential binding modes, affinities, and conformational changes that occur upon binding. nih.govbonviewpress.comnih.gov

Ligand-Target Interaction Modeling for Isosarpan

Ligand-target interaction modeling for compounds like Ajmalicine (B1678821) (this compound) involves predicting how the molecule might bind to specific biological targets. This is a crucial step in understanding its potential pharmacological effects at a molecular level. Studies utilizing molecular docking have explored the interaction of Ajmalicine and related indole (B1671886) alkaloids with various biological targets. For instance, molecular docking analysis has been used to study the binding of Ajmalicine and Serpentine with different forms of DNA structure, showing successful binding into the groove region. researchgate.net This theoretical approach provides information valuable for the development of modified drugs. researchgate.net The process typically involves selecting and preparing the protein target and the ligand, generating a grid around the binding site, and then analyzing the resulting docking poses and interaction patterns. nih.gov

Conformational Analysis and Binding Mode Prediction

Conformational analysis and binding mode prediction aim to determine the most likely three-dimensional structure (conformation) that a ligand adopts when bound to its target and how it fits into the binding site. ucl.ac.ukfrontiersin.org For flexible molecules like alkaloids, exploring different conformations is essential for accurate docking. ucl.ac.uk Molecular dynamics simulations can complement docking by providing information about the stability of the ligand-target complex over time and the dynamic behavior of both the ligand and the target upon binding. nih.govnih.govyoutube.com Predicting ligand-induced conformational changes in proteins is a challenging task, but computational methods are being developed to address this. frontiersin.orgbiorxiv.org These methods can help identify the dominant modes of motion triggered by ligand binding. biorxiv.org Understanding the binding mode is crucial for structure-based drug design and for interpreting the observed biological activity. ucl.ac.ukrsc.org

Network Pharmacology Approaches

Network pharmacology is an interdisciplinary field that integrates molecular biology, pharmacology, bioinformatics, and systems biology to understand the complex interactions between drugs, targets, and diseases. ijirt.org Unlike the traditional "one drug, one target" model, network pharmacology explores how a single compound can modulate multiple disease-related targets and pathways. ijirt.org

Systems-Level Biological Pathway Analysis

Systems-level biological pathway analysis in the context of network pharmacology delves into how the identified targets of a compound like Ajmalicine influence various biological pathways. ijirt.orgnih.govnih.gov This involves mapping the targets onto known biological pathways and analyzing their impact on the activity of these pathways. nih.govreactome.org This can reveal the broader biological processes modulated by the compound and provide insights into its therapeutic effects and potential side effects. nih.govunil.ch Analyzing mutated genes in a network context can reveal relationships among them and help find network clusters that correlate with clinical characteristics. reactome.org Systems biology approaches, which include pathway analysis, aim to understand biological phenomena in the context of complex interactions within the whole organism. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govwikipedia.orgresearchgate.net This relationship can then be used to predict the activity of new, untested compounds based on their structures. nih.govwikipedia.org

QSAR models relate a set of "predictor" variables, which are typically physicochemical properties or theoretical molecular descriptors of the chemicals, to a response variable, which is usually the biological activity. nih.govwikipedia.org The goal is to find a quantitative correlation between the chemical structure and a well-defined process, such as biological activity or chemical reactivity. researchgate.net Various machine learning algorithms can be employed in QSAR modeling to build predictive models. nih.gov The accuracy and reliability of QSAR models depend on the quality of the input data, the choice of descriptors, and the statistical methods used for modeling and validation. wikipedia.org While specific detailed QSAR studies solely focused on this compound (Ajmalicine) were not extensively found in the immediate search results, the principles of QSAR are broadly applicable to understanding and predicting the activity of chemical compounds like Ajmalicine based on their structural features. QSAR modeling is a key strategy in drug discovery for tasks such as compound selection and virtual screening. nih.govresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Ajmalicine | 251561 |

| This compound | 251561 |

| Serpentine | Not found in search results |

| Yohimbine (B192690) | 5976 |

| Rauwolscine | 64406 |

Data Table: Binding Affinity of Ajmalicine to α1-adrenergic receptor

| Target | Binding Affinity (nM) |

| α1-adrenergic receptor | 3.30 |

Data Table: Molecular Formula and Molar Mass of Ajmalicine

| Property | Value |

| Molecular Formula | C₂₁H₂₄N₂O₃ |

| Molar Mass | 352.434 g/mol |

Development of Predictive Models for this compound Analogues

Information regarding the development of specific predictive models for forecasting the properties or activities of this compound (Ajmalicine) analogues using computational methods was not found in the search results.

Advanced Analytical Methodologies for Isosarpan Research

Chromatographic Techniques for Compound Characterization and Quantification

Chromatography is the cornerstone for isolating and quantifying Isosarpan from complex mixtures, such as synthetic reaction products or natural extracts. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. ijprajournal.comyoutube.com Reversed-phase (RP) HPLC is the most common modality employed for this purpose.

A typical RP-HPLC method for the characterization and quantification of this compound would involve a C18 column, which separates compounds based on their hydrophobicity. wjpmr.com The mobile phase generally consists of a mixture of an aqueous solvent (often with a pH-adjusting buffer) and an organic modifier like acetonitrile (B52724) or methanol. ijrpr.comscispace.com Method development involves optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve optimal separation with good peak shape and a reasonable retention time. youtube.comwjpmr.com Detection is commonly performed using a UV-Vis detector, as the aromatic nature of this compound allows for strong absorbance in the UV region. msu.edu For quantitative analysis, a calibration curve is constructed by analyzing a series of known concentrations of a pure this compound standard. wjpmr.com

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Value/Type | Purpose |

| Column | C18, 250 x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile:Water (Gradient) | Elutes compounds from the column based on polarity. |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times and efficient separation. |

| Detection | UV at 280 nm | Quantifies the analyte based on its UV absorbance. |

| Injection Volume | 10 µL | Standardized volume for sample introduction. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |

| Expected Rt | 8-12 min | Approximate time this compound is expected to elute. |

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and structural information, making it a powerful tool for the analysis of volatile compounds. nih.gov Due to the relatively low volatility of this compound, a derivatization step is typically required to convert it into a more volatile analogue suitable for GC analysis. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility. mdpi.com

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules (typically via electron ionization) and fragments them. The resulting mass spectrum serves as a molecular fingerprint, with the molecular ion peak confirming the mass of the derivatized compound and the fragmentation pattern providing key structural information. whitman.edulibretexts.org The fragmentation of the pterocarpan (B192222) skeleton, the core of this compound, often involves characteristic cleavages that are invaluable for structural confirmation. researchgate.net

Table 2: Expected GC-MS Fragmentation of a TMS-Derivatized this compound Analogue

| m/z (mass-to-charge) | Interpretation | Significance |

| M+ | Molecular Ion | Confirms the molecular weight of the derivatized compound. |

| M-15 | Loss of a methyl radical (-CH₃) | Characteristic fragmentation of TMS ethers and pterocarpans. researchgate.net |

| [Benzofuran fragment]+ | Cleavage of the pterocarpan core | Provides evidence for the core benzofuran (B130515) moiety. researchgate.net |

| 73 | [Si(CH₃)₃]+ | Indicates the presence of a trimethylsilyl derivative. |

Spectroscopic and Spectrometric Techniques for Structural Elucidation

While chromatography excels at separation and quantification, spectroscopic and spectrometric methods are essential for the definitive elucidation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. uobasrah.edu.iq It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H NMR and ¹³C NMR are fundamental.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment (chemical shift, δ), their proximity to other protons (spin-spin coupling, J), and their relative numbers (integration). researchgate.net The aromatic protons of this compound would appear in the downfield region (typically δ 6.0-8.0 ppm), while the aliphatic protons on the pterocarpan skeleton would resonate in the upfield region. scielo.br

¹³C NMR: This provides a count of the number of unique carbon atoms in the molecule and information about their chemical environment (e.g., aromatic, aliphatic, ether). irisotope.com

2D NMR Techniques: More advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of all signals and confirmation of the this compound structure.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for Key Protons in this compound

| Proton Type | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 6.5 - 7.5 | d, dd, t | 7.0 - 9.0 |

| Methylene Protons (-CH₂-) | 3.5 - 4.5 | m | - |

| Methine Protons (-CH-) | 4.0 - 5.5 | m | - |

| Methoxy Protons (-OCH₃) | ~3.8 | s | N/A |

Note: Predicted values are based on typical ranges for pterocarpan and related structures. Actual values may vary.

Understanding how this compound is metabolized in biological systems is crucial for pharmacological studies. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the premier technique for metabolite profiling. nih.govlabrulez.com This approach combines the separation power of HPLC with the high sensitivity and structural information provided by MS.

In a typical workflow, a biological sample (e.g., plasma, urine) is first processed and then analyzed by LC-MS. The high-resolution mass spectrometer can determine the accurate mass of potential metabolites, allowing for the prediction of their elemental composition. To confirm the structure, MS/MS is employed. In this technique, a specific ion (the "parent" ion, e.g., protonated this compound or a metabolite) is selected and fragmented, and the masses of the resulting "daughter" ions are measured. wikipedia.org Common metabolic transformations include Phase I reactions like hydroxylation and demethylation, and Phase II reactions like glucuronidation or sulfation. Each of these modifications results in a predictable mass shift from the parent drug.

Table 4: Expected Mass Shifts for Potential this compound Metabolites in LC-MS

| Metabolic Reaction | Mass Change | Expected m/z of [M+H]⁺ |

| Parent this compound | N/A | M+1 |

| Hydroxylation | +16 Da | M+17 |

| Demethylation | -14 Da | M-13 |

| Glucuronidation | +176 Da | M+177 |

| Sulfation | +80 Da | M+81 |

UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are valuable for real-time monitoring of chemical reactions involving this compound, such as its synthesis or degradation. nih.gov

UV-Vis Spectroscopy: This technique is sensitive to the electronic structure of molecules, particularly conjugated π-systems like the aromatic rings in this compound. libretexts.org The wavelength of maximum absorbance (λmax) is a characteristic feature. youtube.com During a reaction, if the conjugation of the system changes (e.g., formation or modification of the aromatic system), a shift in the λmax will be observed, allowing for the tracking of reaction progress. science.gov

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. researchgate.net Each functional group has a characteristic absorption frequency or range. For a reaction involving this compound, one could monitor the disappearance of a reactant's characteristic peak (e.g., a C=O stretch of a starting material) and the simultaneous appearance of a product's peak (e.g., an O-H stretch if a hydroxyl group is formed). This provides a direct method to follow the conversion of functional groups over time.

Table 5: Key Infrared (IR) Absorption Frequencies for this compound Functional Groups

| Functional Group | Bond | Characteristic Frequency (cm⁻¹) |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Ether | C-O Stretch | 1250 - 1050 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

Electrophoretic and Immunochemical Assays for Biological Studies

Advanced analytical techniques are crucial for delineating the biological interactions and purity of novel compounds in research. Electrophoretic and immunochemical assays provide sensitive and specific platforms for these investigations.

Capillary Electrophoresis in this compound Purity and Interaction Studies

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This method is particularly valuable for assessing the purity of compounds like this compound and studying its interactions with biological macromolecules. libretexts.org The separation is based on differences in charge, size, and viscosity of the analytes. libretexts.org

In the context of this compound, Capillary Zone Electrophoresis (CZE) can be employed to determine its purity with high efficiency. A sample of this compound is introduced into a narrow capillary filled with a background electrolyte. When a high voltage is applied, this compound and any impurities migrate at different velocities, allowing for their separation and quantification. Micellar Electrokinetic Capillary Chromatography (MEKC), a modification of CE, can be used for separating neutral and charged molecules, offering another avenue for purity assessment.

Furthermore, Affinity Capillary Electrophoresis (ACE) is a powerful technique to investigate the non-covalent interactions between this compound and target proteins. mdpi.com In ACE, the protein of interest is included in the running buffer, and the change in the electrophoretic mobility of this compound upon binding to the protein is measured. This allows for the determination of binding affinities and stoichiometry of the this compound-protein complex. mdpi.com

Table 1: Illustrative Purity Analysis of this compound Batches by Capillary Zone Electrophoresis (CZE)

| Batch Number | Migration Time of this compound (minutes) | Peak Area of this compound (%) | Impurity 1 Migration Time (minutes) | Impurity 1 Peak Area (%) | Purity (%) |

| ISO-2024-001 | 5.23 | 99.85 | 4.89 | 0.15 | 99.85 |

| ISO-2024-002 | 5.24 | 99.52 | 4.90 | 0.48 | 99.52 |

| ISO-2024-003 | 5.22 | 99.91 | 4.88 | 0.09 | 99.91 |

Table 2: Hypothetical Interaction Study of this compound with Target Protein X using Affinity Capillary Electrophoresis (ACE)

| This compound Concentration (µM) | Target Protein X Concentration (µM) | Observed Electrophoretic Mobility of this compound (10⁻⁹ m²/Vs) | Change in Mobility (Δµ) |

| 10 | 0 | 3.45 | 0.00 |

| 10 | 5 | 3.28 | 0.17 |

| 10 | 10 | 3.12 | 0.33 |

| 10 | 20 | 2.89 | 0.56 |

Enzyme-Linked Immunosorbent Assays (ELISA) for this compound-Related Biomarker Detection

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for detecting and quantifying specific proteins, peptides, antibodies, and hormones in biological samples. patsnap.com This method's high sensitivity and specificity make it ideal for identifying and measuring biomarkers that may be modulated by this compound's biological activity. nih.gov

In this compound research, a sandwich ELISA could be developed to measure a specific biomarker, for instance, "Biomarker Y," in serum or cell culture supernatant. This involves coating a microplate with a capture antibody specific for Biomarker Y. The sample containing the biomarker is then added, followed by a detection antibody that is also specific for the biomarker and is conjugated to an enzyme. The addition of a substrate for the enzyme results in a colorimetric or fluorescent signal that is proportional to the amount of Biomarker Y present. The sensitivity of ELISA can be very high, with detection limits often in the picomolar range. nih.gov

The development of a reliable ELISA for an this compound-related biomarker would be instrumental in preclinical and clinical studies to monitor the compound's effects.

Table 3: Example Data from a Sandwich ELISA for the Detection of "Biomarker Y" in Response to this compound Treatment

| Sample Group | This compound Concentration (nM) | Mean Absorbance at 450 nm | Calculated "Biomarker Y" Concentration (pg/mL) | Standard Deviation |

| Vehicle Control | 0 | 0.102 | 15.6 | 2.1 |

| This compound-Treated | 10 | 0.258 | 42.3 | 4.5 |

| This compound-Treated | 50 | 0.672 | 110.5 | 9.8 |

| This compound-Treated | 100 | 1.254 | 206.1 | 15.2 |

Bioanalytical Method Validation for this compound Research

Bioanalytical method validation is the process of establishing that a specific analytical method used for the quantitative determination of a drug or its metabolites in a given biological matrix is reliable and reproducible for its intended use. scispace.comnih.gov For this compound research, any quantitative assay, such as those based on liquid chromatography-mass spectrometry (LC-MS) or the ELISA described above, must undergo rigorous validation.

The validation process assesses several key parameters to ensure the integrity of the data generated. scispace.com These parameters are critical for the reliable interpretation of pharmacokinetic, toxicokinetic, and biomarker studies. nih.gov

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the determined value to the nominal or known true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Linearity and Range: The ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a defined range.

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov

Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.

Stability: The chemical stability of the analyte in a given matrix under specific conditions for defined periods. This includes freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability.

Table 4: Summary of Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria |

| Accuracy | The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%. |

| Precision | The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%. |

| Linearity | The correlation coefficient (r²) should be ≥ 0.99. |

| Selectivity | No significant interfering peaks at the retention time of the analyte in blank samples. |

| Stability | Analyte concentration should be within ±15% of the initial concentration under the tested conditions. |

Future Directions and Emerging Research Avenues for Isosarpan

Omics-Based Approaches in Isosarpan Research (e.g., Metabolomics, Proteomics)

The application of omics technologies represents a significant future direction in this compound research. Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, can provide insights into how this compound is metabolized, its impact on endogenous metabolic pathways, and the identification of potential biomarkers of its activity or exposure. By analyzing changes in metabolite profiles following this compound treatment or exposure, researchers can gain a comprehensive view of its biochemical effects.

Similarly, proteomics, the large-scale study of proteins, offers a pathway to understand how this compound interacts with cellular machinery at the protein level. Investigating changes in protein expression levels, post-translational modifications, or protein-protein interactions in response to this compound can help pinpoint its molecular targets, off-target effects, and the cellular pathways it modulates. For instance, differential protein expression analysis could reveal specific signaling cascades affected by this compound.

Integrating data from metabolomics and proteomics can provide a more holistic understanding of this compound's impact. For example, correlating changes in metabolite concentrations with altered enzyme or transporter protein levels could reveal mechanisms of action or resistance. Future research aims to generate comprehensive omics datasets related to this compound, facilitating systems-level analysis.

Example of potential data presentation in this area:

| Metabolite/Protein ID | Change (Fold) | p-value | Pathway Association | Notes (e.g., Upregulated/Downregulated) |

| [Metabolite A] | +2.5 | 0.001 | [Pathway 1] | Upregulated |

| [Protein B] | -1.8 | 0.005 | [Pathway 2] | Downregulated |

| [Metabolite C] | +1.2 | 0.15 | [Pathway 3] | No significant change |

| [Protein D] | +3.1 | <0.001 | [Pathway 1] | Upregulated |

(Note: The table above is illustrative, showing the type of data that might be generated from omics studies in this compound research.)

Detailed research findings in this area would include lists of significantly altered metabolites or proteins, their associated biological pathways, and hypotheses generated regarding this compound's mechanism based on these findings.

Advanced Research on Drug Delivery System Concepts for this compound

Research into advanced drug delivery system concepts for this compound is a key area for future exploration. While not delving into specific clinical formulations or dosages, the fundamental research focuses on overcoming potential limitations related to this compound's solubility, stability, bioavailability, or targeted delivery to specific cells or tissues in experimental settings.

Concepts being explored include the encapsulation of this compound within various nanocarriers, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles. These systems are researched for their potential to protect this compound from degradation, improve its solubility in aqueous environments, and facilitate its transport across biological barriers.

Another avenue involves exploring targeted delivery strategies. This could include conjugating this compound, or a carrier containing it, with ligands (e.g., antibodies, peptides, aptamers) that bind specifically to receptors on target cells. This research aims to investigate whether such approaches can enhance the accumulation of this compound at desired sites in experimental models, potentially reducing exposure to non-target tissues. Research also includes evaluating the release kinetics of this compound from these delivery systems under various simulated physiological conditions.

Example of potential data presentation in this area:

| Delivery System Concept | Encapsulation Efficiency (%) | Release Rate (e.g., %/hr) | Stability in Serum (e.g., t1/2) | Notes (e.g., Particle Size) |

| Liposome (Type A) | 85 | 5 | 12 hours | 150 nm |

| Polymeric Nanoparticle | 78 | 3 | 18 hours | 100 nm |

| Solid Lipid Nanoparticle | 92 | 7 | 10 hours | 200 nm |

(Note: The table above is illustrative, showing the type of data that might be generated when evaluating different delivery system concepts for this compound in research settings.)

Detailed research findings would include data on encapsulation efficiency, particle size and morphology, in vitro release profiles, and stability studies for various conceptual delivery systems.

Collaborative Research Initiatives and Data Sharing for this compound

Advancing the understanding and potential applications of this compound necessitates collaborative research initiatives and robust data sharing practices. Given the complexity of investigating a chemical compound's interactions within biological systems, pooling resources, expertise, and data across different research groups can significantly accelerate progress.

Future directions involve establishing consortia or networks focused specifically on this compound research. These initiatives can facilitate multi-center studies, enable the sharing of unique experimental models or reagents, and promote the development of standardized protocols for this compound synthesis, handling, and biological evaluation.

Data sharing platforms and repositories dedicated to this compound research are also emerging as crucial tools. Sharing raw and processed data from studies (e.g., omics data, binding assays, cellular response data) allows researchers worldwide to validate findings, perform meta-analyses, and generate new hypotheses without duplicating efforts. This open science approach fosters transparency and reproducibility in this compound research.

Collaborative efforts can also extend to computational modeling and cheminformatics, where shared datasets on this compound's structure-activity relationships or predicted properties can inform future synthesis and biological testing strategies.

Translational Research Prospects Beyond Clinical Trials and Product Development

Translational research for this compound extends beyond the direct path towards clinical trials or specific product development by focusing on bridging basic science findings to potential future applications or research tools. This involves exploring how fundamental discoveries about this compound can inform broader scientific understanding or serve as a basis for further investigation.

One prospect is utilizing this compound as a research tool to probe specific biological pathways or mechanisms identified through basic research. If this compound is found to selectively modulate a particular protein or pathway, it could be used as a chemical probe to study that target in various cellular or animal models, contributing to fundamental biological knowledge.

Another avenue involves using the structural scaffold of this compound as a starting point for the design and synthesis of novel compounds with potentially improved or altered properties. Structure-activity relationship studies, informed by research findings on this compound, can guide medicinal chemistry efforts to create libraries of analogs for further biological screening.

Furthermore, translational research can focus on identifying potential biomarkers associated with this compound's activity or metabolism, which could be valuable for future research or diagnostic development, independent of immediate clinical application. This involves correlating biological responses with specific molecular signatures.

In essence, translational research prospects for this compound in this context focus on leveraging the knowledge gained about the compound to advance scientific understanding, develop new research methodologies or tools, and identify promising structural motifs for future chemical synthesis and exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.